molecular formula C9H13N3O3S B500240 N-pyridin-3-ylmorpholine-4-sulfonamide CAS No. 838888-48-5

N-pyridin-3-ylmorpholine-4-sulfonamide

Cat. No.: B500240
CAS No.: 838888-48-5
M. Wt: 243.29g/mol
InChI Key: DVHCNBSZJYJTMY-UHFFFAOYSA-N
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Description

N-pyridin-3-ylmorpholine-4-sulfonamide is a chemical compound featuring a sulfonamide functional group bridging a pyridine and a morpholine ring. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The sulfonamide group is a privileged scaffold in pharmacology, known for its presence in compounds with a wide range of biological activities, including antibacterial properties . The morpholine ring is a common motif in drug design, often used to improve solubility and metabolic stability, and is found in several known kinase inhibitors targeting pathways such as PI3K/mTOR . Similarly, the pyridine heterocycle is frequently employed as a bioisostere for benzene rings, offering enhanced pharmacokinetic properties and the potential for hydrogen bonding with biological targets . Researchers can utilize this compound as a key synthetic building block for developing novel molecules, particularly in constructing more complex structures for screening against therapeutic targets. Its defined structure provides a platform for further synthetic modification and exploration of structure-activity relationships (SAR) in various drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-3-ylmorpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c13-16(14,12-4-6-15-7-5-12)11-9-2-1-3-10-8-9/h1-3,8,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHCNBSZJYJTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Pyridin 3 Ylmorpholine 4 Sulfonamide

Retrosynthetic Analysis of N-pyridin-3-ylmorpholine-4-sulfonamide

A retrosynthetic analysis of this compound suggests several key disconnections. The most logical and common disconnection is at the sulfonamide S-N bond. This bond is typically the most straightforward to form during synthesis. thieme-connect.com This primary disconnection leads to two key synthons: 3-aminopyridine (B143674) and morpholine-4-sulfonyl chloride.

Figure 1: Retrosynthetic Disconnection of this compound

Further retrosynthetic analysis of morpholine-4-sulfonyl chloride would involve disconnection of the S-N bond to yield morpholine (B109124) and a sulfuryl chloride equivalent. Similarly, 3-aminopyridine is a commercially available starting material, but its synthesis can be envisioned from various pyridine (B92270) functionalization strategies.

Target Molecule Key Disconnection Synthons Corresponding Reagents
This compoundSulfonamide S-N bond3-pyridyl amine cation, morpholine sulfonyl anion3-aminopyridine, morpholine-4-sulfonyl chloride

Classical and Modern Approaches to Sulfonamide Synthesis Applicable to this compound

The formation of the sulfonamide bond is a cornerstone of synthesizing this compound. Both classical and modern methods can be applied to achieve this transformation.

The most traditional and widely used method for constructing sulfonamides is the reaction of a sulfonyl chloride with an amine. thieme-connect.com In the context of this compound, this would involve the reaction of morpholine-4-sulfonyl chloride with 3-aminopyridine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Modern advancements in sulfonamide synthesis offer alternative routes. For instance, a one-pot synthesis strategy has been developed that utilizes the coupling of carboxylic acids and amines to generate sulfonamides, which are considered amide bioisosteres. acs.orgnih.gov This method involves the conversion of an aromatic acid to a sulfonyl chloride, followed by an in-situ amination. acs.orgnih.gov While not a direct synthesis of the target molecule, this highlights the evolution of sulfonamide synthesis beyond classical sulfonyl chloride and amine reactions.

Reaction Type Reactants Key Features
Classical AmidationSulfonyl chloride, AmineHigh yields, well-established, requires a base. thieme-connect.com
Modern One-Pot SynthesisAromatic acid, AmineNo prefunctionalization needed, broad substrate scope. acs.orgnih.gov

The successful synthesis of this compound relies on the effective incorporation of both the pyridine and morpholine rings.

N-alkylation and N-sulfonylation are fundamental reactions for incorporating the morpholine and pyridine fragments. The N-sulfonylation of 3-aminopyridine with morpholine-4-sulfonyl chloride is the most direct approach. thieme-connect.com

Alternatively, one could envision a strategy involving the N-alkylation of a pre-formed sulfonamide. For example, a sulfonamide could be alkylated with a suitable morpholine-containing electrophile. Various methods for the N-alkylation of amines and sulfonamides have been developed, including the use of alkyl halides in the presence of a base or catalysts. organic-chemistry.orgdnu.dp.ua Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as an efficient method. acs.org

Technique Description Applicability to Target Synthesis
N-Sulfonylation Reaction of an amine with a sulfonyl chloride.Direct formation of the sulfonamide bond between 3-aminopyridine and morpholine-4-sulfonyl chloride.
N-Alkylation Introduction of an alkyl group onto a nitrogen atom.Could be used to introduce the morpholine moiety onto a pre-formed pyridylsulfonamide, though less direct.

While 3-aminopyridine and morpholine are readily available, the construction and functionalization of these heterocyclic rings are important considerations in broader synthetic strategies. There are numerous methods for the synthesis of pyridine rings, including condensation reactions and transition-metal-catalyzed cyclizations. researchgate.netacsgcipr.org The functionalization of the pyridine ring is also well-established, allowing for the introduction of an amino group at the 3-position. nih.gov

Morpholine synthesis is also a well-understood process, often involving the cyclization of diethanolamine or related compounds. The functionalization of the morpholine nitrogen is a key step in preparing the morpholine-4-sulfonyl chloride intermediate.

Strategies for Incorporating Pyridine and Morpholine Moieties

Optimization of Synthetic Routes for this compound

Optimizing the synthesis of this compound would focus on several key aspects:

Yield and Purity: Maximizing the yield of the desired product while minimizing the formation of byproducts. This can be achieved by carefully controlling reaction conditions such as temperature, solvent, and the choice of base.

Atom Economy: Utilizing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. One-pot reactions and catalytic methods are often more atom-economical. acs.orgnih.gov

Green Chemistry Principles: Employing environmentally benign reagents and solvents, and minimizing energy consumption.

A comparative analysis of potential synthetic routes is presented below:

Route Starting Materials Advantages Disadvantages
Route A: Classical Amidation 3-aminopyridine, Morpholine-4-sulfonyl chlorideHigh yield, reliable, well-documented.May require stoichiometric base, generation of salt byproduct.
Route B: Convergent Synthesis Pre-functionalized pyridine and morpholine fragmentsModular, allows for late-stage diversification.May involve more steps to prepare the fragments.

Ultimately, the choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific requirements for purity and yield.

Yield Enhancement and Purity Considerations

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final product. For sulfonamide synthesis, several factors can be fine-tuned. In the synthesis of related pyridine-based sulfonamide inhibitors, optimization efforts have successfully reduced byproduct formation and increased product yields by nearly double compared to original patented methods. mdpi.com

Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of reactants and bases. For instance, a simple one-pot synthesis of a related compound, N-pyridin-3-yl-benzenesulfonamide, was achieved with a high yield of 93.3% by reacting benzene sulfonyl chloride with 3-aminopyridine in the presence of aqueous sodium carbonate. researchgate.net

Purification is a critical step to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed for the purification of this compound and its analogs. Conventional column chromatography is often sufficient to isolate a high-purity product in a single pass. mdpi.com Post-synthesis, the crude material may be washed with various solvents to remove impurities before final purification or recrystallization. The structural integrity and purity of the synthesized compounds are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy. eurjchem.comresearchgate.net

Table 1: Factors Influencing Yield and Purity in Sulfonamide Synthesis

Parameter Influence on Synthesis Common Approaches for Optimization
Solvent Affects solubility of reactants and reaction rate. Dichloromethane, Dimethylformamide (DMF) are common choices. eurjchem.com
Base Neutralizes HCl byproduct, driving the reaction forward. Pyridine, Triethylamine, or aqueous Na₂CO₃ are frequently used. eurjchem.comresearchgate.net
Temperature Controls reaction kinetics and minimizes side reactions. Reactions are often run at room temperature or with gentle heating. eurjchem.com

| Purification Method | Removes impurities to achieve the desired product purity. | Column chromatography, recrystallization, and solvent washes. mdpi.com |

Stereochemical Control in Synthesis

Stereochemistry plays a vital role in the biological activity of molecules, as different enantiomers or diastereomers can have vastly different interactions with chiral biological targets like enzymes and receptors. While the parent molecule, this compound, is achiral, the introduction of chiral centers during the synthesis of its derivatives necessitates stereochemical control.

For example, when designing analogs with chiral substituents on the morpholine or pyridine rings, or within any appended groups, stereospecific synthetic methods are required to produce a single desired stereoisomer. This is critical because enantiomers can exhibit different pharmacological profiles; in some cases, one enantiomer is a potent agonist while the other is an antagonist or inactive. nih.gov

The synthesis of specific stereoisomers can be achieved through various strategies:

Use of Chiral Starting Materials: Employing enantiomerically pure building blocks to introduce chirality into the final molecule.

Asymmetric Synthesis: Using chiral catalysts or auxiliaries to guide the reaction towards the formation of a specific stereoisomer.

Chiral Resolution: Separating a racemic mixture of the final product or a key intermediate into its individual enantiomers, often through chiral chromatography or crystallization with a chiral resolving agent.

While specific examples of stereochemical control in the synthesis of this compound derivatives are not extensively documented, the principles are fundamental in medicinal chemistry for developing analogs with optimized and specific biological activities. mdpi.com

Analog Design and Synthesis Strategies for this compound Derivatives

The design and synthesis of analogs of a lead compound are a cornerstone of drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. For this compound, several strategies can be employed to create a library of derivatives for further investigation.

Positional Isomerism and Substituent Variation

Altering the position of substituents or the attachment point of the sulfonamide group can have a profound impact on a molecule's properties. Investigating positional isomers, for example, by moving the morpholine-4-sulfonamide group from the 3-position of the pyridine ring to the 2- or 4-position, would create novel compounds with potentially different biological profiles. The supramolecular structures and hydrogen-bonding arrangements of related pyridine-3-sulfonamides have been shown to differ significantly between isomers, which can affect properties like solubility and crystal packing. nih.gov

Varying substituents on either the pyridine or morpholine ring is another key strategy. Introducing a wide range of functional groups at different positions allows for the exploration of structure-activity relationships (SAR). For instance, in studies on 4-substituted pyridine-3-sulfonamides, the susceptibility of the pyridine ring to nucleophilic aromatic substitution allows for the introduction of diverse substituents at the 4-position, leading to a large array of derivatives from a common starting material. mdpi.comsemanticscholar.org Substituents can be varied in terms of size, electronics (electron-donating vs. electron-withdrawing), and lipophilicity to fine-tune the molecule's interaction with its biological target. nih.gov

Table 2: Examples of Substituent Variation in Pyridine Sulfonamide Analogs

Position of Variation Type of Substituent Potential Impact Reference Example
Pyridine Ring (Position 4) Alkyl, Aryl, Heterocyclyl Modify binding interactions, selectivity, and solubility. Synthesis of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors. mdpi.comsemanticscholar.org
Sulfonamide Nitrogen Acyl, Alkyl Alter acidity and hydrogen bonding capacity. Acylsulfonamide bioisosteres used to preserve an acidic moiety. nih.gov

Exploration of Bioisosteric Replacements

Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule that retains or improves upon the biological activity of the parent compound. cambridgemedchemconsulting.com This strategy can be used to address issues such as metabolic instability, toxicity, or poor pharmacokinetics.

For this compound, several bioisosteric replacements could be considered:

Pyridine Ring: The pyridine ring itself can be replaced with other aromatic heterocycles like pyrimidine, pyrazine, or thiophene to modulate electronic properties and potential metabolic pathways. nih.govcambridgemedchemconsulting.com The replacement of an indole nucleus with a furo[3,2-b]pyridine nucleus has been shown to be an effective bioisosteric strategy, yielding compounds with similar affinity but improved selectivity for their target. doi.org

Morpholine Ring: The morpholine ring could be replaced by other cyclic amines such as piperidine (B6355638), piperazine, or thiomorpholine to alter basicity, lipophilicity, and hydrogen bonding potential.

Sulfonamide Group: The sulfonamide linker is a common target for bioisosteric replacement. Alternatives like amides or acylsulfonamides can be explored to change the acidity and geometric properties of the linker. nih.govescholarship.org

Table 3: Common Bioisosteric Replacements Relevant to this compound

Original Group Potential Bioisostere(s) Rationale for Replacement
Phenyl Pyridyl, Thiophene Modify polarity, hydrogen bonding, and metabolic stability. cambridgemedchemconsulting.com
-O- (ether) -CH₂-, -S-, -CF₂- Alter lipophilicity, bond angles, and metabolic stability. cambridgemedchemconsulting.com
Sulfonamide Amide, Acylsulfonamide Change acidity, hydrogen bonding pattern, and chemical stability. nih.govescholarship.org

Conjugate Formation for Targeted Research

Conjugating a molecule to another chemical entity, such as an amino acid, peptide, or sugar, can be a powerful strategy to enhance its properties for targeted research. This approach can be used to improve cell permeability, target specific tissues or cell types, or serve as a tool for biochemical assays.

For this compound, a reactive handle could be introduced onto the pyridine or morpholine ring, which would then allow for conjugation. For example, a carboxylic acid or amine functionality could be installed, enabling amide bond formation with a desired molecule.

Examples from related research demonstrate this principle:

Amino Acid Conjugates: Sulfonamide derivatives have been conjugated to phenylalanine and proline esters via a succinamide spacer. This strategy can leverage amino acid transporters for improved cellular uptake.

Sugar Conjugates: Nicotinamide derivatives have been linked to monosaccharides through a hydrazone linkage. Glycoconjugation can improve aqueous solubility and target specific glucose transporters that are often overexpressed in cancer cells. researchgate.net

These conjugation strategies transform the parent molecule into a more complex chemical probe or a potential prodrug, expanding its utility in targeted biological investigations.

Structural Elucidation and Conformational Analysis in N Pyridin 3 Ylmorpholine 4 Sulfonamide Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical identification of N-pyridin-3-ylmorpholine-4-sulfonamide, confirming its molecular structure and identifying its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular skeleton of this compound by probing the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific spectral data for this exact compound is not widely published, analysis of analogous structures, such as N-pyridin-3-yl-benzenesulfonamide, provides a strong basis for predicting its spectral features. researchgate.netindexcopernicus.com

In ¹H NMR, the protons on the pyridine (B92270) ring are expected to appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). researchgate.netresearchgate.net The sulfonamide proton (SO₂NH) would likely produce a singlet in a similar downfield region. researchgate.net The protons of the morpholine (B109124) ring would be observed as two distinct multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the protons adjacent to the oxygen and nitrogen atoms.

In ¹³C NMR, the carbon atoms of the pyridine ring would generate signals in the aromatic region (δ 120-150 ppm). researchgate.net The carbons of the morpholine ring would appear further upfield, characteristic of aliphatic ethers and amines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ ppm) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyridine Ring Carbons-120-150
Pyridine Ring Protons7.0-8.5 (multiplets)-
Morpholine Ring Protons (O-CH₂)~3.7 (multiplet)~66
Morpholine Ring Protons (N-CH₂)~3.2 (multiplet)~46
Sulfonamide Proton (NH)7.5-8.5 (singlet)-

Note: Predicted values are based on analyses of similar sulfonamide and morpholine-containing compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.netindexcopernicus.com The IR spectrum provides definitive evidence for the presence of the key sulfonamide linkage and the constituent aromatic and aliphatic rings.

Key vibrational bands include the strong asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, which are typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. nih.gov The N-H stretch of the sulfonamide group appears as a distinct band in the region of 3200-3300 cm⁻¹. Vibrations corresponding to the C-N stretching of the pyridine and morpholine rings, as well as C-H stretching from both the aromatic and aliphatic systems, further confirm the structure. ripublication.comijnrd.orgnih.gov Aromatic C=C and C=N stretching vibrations from the pyridine ring are also expected in the 1400-1600 cm⁻¹ region. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Sulfonamide (SO₂)Asymmetric Stretching~1350
Sulfonamide (SO₂)Symmetric Stretching~1160
Sulfonamide (N-H)Stretching3200-3300
Pyridine RingC=C, C=N Stretching1400-1600
Morpholine RingC-O-C Stretching1070-1150
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and provides insight into its fragmentation patterns, further corroborating its structure. The compound has a molecular formula of C₉H₁₃N₃O₃S and a molecular weight of 243.28 g/mol . chiralen.com

In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 244. A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), which would result in a fragment ion corresponding to [M+H - 64]⁺. nih.gov This characteristic loss is a key diagnostic feature for the sulfonamide moiety. nih.govmdpi.com Further fragmentation would likely involve the cleavage of the morpholine and pyridine rings.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state. This technique reveals precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation and how it interacts with neighboring molecules in the crystal lattice. nih.gov

Crystal Packing and Supramolecular Chemistry Research

The study of crystal packing reveals the supramolecular architecture of this compound, which is governed by a network of intermolecular interactions. Research on analogous sulfonamide crystals shows that strong hydrogen bonds are the primary driving force for crystal packing. nih.gov

Conformational Preferences in the Crystalline Phase

In the solid state, this compound is expected to adopt a specific low-energy conformation. Analysis of related crystal structures indicates that the six-membered morpholine ring will almost certainly adopt a stable chair conformation. soton.ac.ukresearchgate.net

Advanced Structural Analysis Methodologies

Advanced spectroscopic techniques are invaluable for providing detailed insights into molecular structure, particularly for compounds that may not be amenable to single-crystal X-ray diffraction or where solution-state conformation is of primary interest.

Chiroptical Spectroscopy (if applicable to chiral variants)

Chiroptical spectroscopy encompasses a group of techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), that are sensitive to the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov These methods are indispensable for determining the absolute configuration of enantiomers and studying stereochemical purity. nih.govresearchgate.net The application of chiroptical spectroscopy is contingent on the molecule being chiral, meaning it is non-superimposable on its mirror image.

For this compound, the parent compound itself is not chiral. However, the introduction of stereocenters, for instance through substitution on the morpholine or pyridine rings, would result in chiral variants. In such hypothetical cases, chiroptical spectroscopy would be a powerful tool for the unambiguous assignment of the absolute configuration of the resulting enantiomers. researchgate.net

A review of the current scientific literature indicates that no chiral variants of this compound have been synthesized or studied. Consequently, there are no published reports on the use of chiroptical spectroscopy for the structural analysis of this compound or its derivatives.

Vibrational Circular Dichroism (VCD) (if applicable)

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.comyoutube.com VCD provides detailed information about the three-dimensional structure and absolute configuration of chiral molecules in solution. researchgate.netacs.org The comparison of an experimental VCD spectrum with that predicted by quantum chemical calculations allows for a reliable determination of the absolute stereochemistry of a molecule. americanlaboratory.comschrodinger.com

Similar to other chiroptical methods, VCD is applicable only to chiral compounds. As this compound is an achiral molecule, VCD analysis would only be relevant for its potential chiral derivatives. The introduction of substituents that create one or more stereocenters would make VCD an ideal method for elucidating the absolute configuration of the resulting stereoisomers in the solution phase, providing insights that are complementary to solid-state X-ray crystallography. youtube.com

Currently, there is no evidence in the published scientific literature of any studies employing Vibrational Circular Dichroism for the analysis of this compound or any of its potential chiral derivatives.

Data Tables

The following tables are presented to illustrate the type of data that would be generated from standard spectroscopic and analytical studies for the structural characterization of this compound. However, due to the lack of published research, specific experimental data is not available.

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Observed Signals / Peaks
¹H NMR Data not available in published literature
¹³C NMR Data not available in published literature
FT-IR (cm⁻¹) Data not available in published literature

Table 2: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available in published literature
Space Group Data not available in published literature
Unit Cell Dimensions Data not available in published literature
Bond Lengths (Å) Data not available in published literature
Bond Angles (°) Data not available in published literature

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Pyridin 3 Ylmorpholine 4 Sulfonamide and Derivatives

Elucidation of Key Pharmacophoric Features

The molecular architecture of N-pyridin-3-ylmorpholine-4-sulfonamide consists of three primary components: a sulfonamide group, a pyridine (B92270) moiety, and a morpholine (B109124) ring. Each of these plays a distinct and crucial role in the molecule's interaction with biological targets.

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry and a critical functional group in a vast array of therapeutic agents. researchgate.net It is recognized for being a stable and well-tolerated chemical entity in biological systems. rsc.org The sulfonamide moiety is a key structural element in compounds with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. nih.govresearchgate.net

In the context of enzyme inhibition, the sulfonamide group often acts as a crucial binding motif. For instance, in many carbonic anhydrase inhibitors, the sulfonamide group coordinates to a zinc ion (Zn²⁺) in the enzyme's active site, a fundamental interaction for inhibitory activity. researchgate.netnih.gov It is predicted that the combination of a sulfonamide group and a pyridine ring within a single molecule can give rise to unique properties inherited from both pharmacophores. nih.gov The synthesis of molecules incorporating both a sulfonamide and a pyridine core is a strategy to generate compounds with novel biological activities. nih.govnih.gov The versatility of the sulfonamide functional group allows it to serve as a scaffold for developing a wide range of pharmaceuticals, underscoring its continued importance in drug discovery. researchgate.net

Table 1: Influence of Sulfonamide Moiety on Biological Activity
Compound/Derivative ClassKey Structural FeatureObserved Biological Role/ActivityReference
General Sulfonamides-SO₂NH- groupActs as a stable, well-tolerated pharmacophore with broad biological activities (antibacterial, anticancer, etc.). rsc.orgnih.gov
Carbonic Anhydrase InhibitorsPrimary sulfonamide (-SO₂NH₂)Functions as a zinc-binding group, essential for enzyme inhibition. researchgate.netnih.gov
Quinoxaline (B1680401) SulfonamidesSulfanilamide (B372717) moiety on a quinoxaline ringAssociated with topoisomerase II inhibition and antitumor activity. nih.gov
Pyridyl-Sulfonamide HybridsCombined pyridine and sulfonamide coresPredicted to have unique features, leading to novel biological profiles such as PI3K/PI4K inhibition. researchgate.netnih.gov

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry and is present in numerous FDA-approved drugs. nih.gov Its inclusion in a molecule can significantly modulate physicochemical properties, such as improving aqueous solubility and metabolic stability, due to the nitrogen atom's ability to act as a hydrogen bond acceptor. nih.gov The pyridine nucleus is a component of many bioactive compounds, including those with antitumor, antiviral, and anti-inflammatory effects. nih.gov

SAR studies on pyridine derivatives have shown that the nature and position of substituents on the ring are critical for biological activity. nih.gov For example, the presence of electron-donating groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH₂) groups can enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the introduction of bulky substituents or halogens can lead to a decrease in activity. nih.gov The poor basicity of the pyridine scaffold is often advantageous, contributing to improved water solubility in potential drug candidates. mdpi.com In specific inhibitor designs, such as for PI3K, the nitrogen heteroatom of the pyridine ring can interact with key amino acid residues (e.g., Val851) in the hinge region of the enzyme's binding pocket.

Table 2: Effect of Pyridine Moiety and Substituents on Activity
ScaffoldSubstituent(s)Effect on ActivityReference
Pyridine Derivatives-OMe, -OH, -C=O, -NH₂Enhanced antiproliferative activity. nih.gov
Pyridine DerivativesHalogen atoms (Br, Cl, F), bulky groupsLower antiproliferative activity. nih.gov
Imidazo[1,2-a]pyridineCore structure in PI3K inhibitor HS-173Excellent enzyme inhibition (~0.8 nM).
Pyridine Indole-3-Sulfonamide HybridsIndole-3-sulfonamide linked to pyridineSelective inhibition of transmembrane tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII).

The morpholine ring is considered a "privileged structure" in drug design, valued for its favorable metabolic, physicochemical, and biological properties. Its incorporation can improve drug-like characteristics, including pharmacokinetic profiles. The morpholine ring is a versatile synthetic building block that can be readily introduced into molecules.

The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming key interactions with biological targets. For example, in certain PI3K inhibitors, the morpholine oxygen interacts with the hinge region residue Val882 in the ATP-binding site. The replacement of other cyclic amines, such as piperidine (B6355638), with a morpholine ring has been a successful strategy in modulating activity; for instance, replacing a piperidine ring with a weakly basic morpholine core resulted in a significant reduction in off-target activity in NaV1.7 inhibitors. rsc.org The addition of a morpholine moiety has been shown to have a positive effect on the inhibitory properties of α-glucosidase inhibitors. This scaffold can bestow selective affinity for a wide range of receptors and is an integral component of the pharmacophore for certain enzyme inhibitors.

Table 3: Contribution of the Morpholine Ring to Binding and Physicochemical Properties
Compound ClassKey Interaction/PropertyConsequenceReference
PI3K Inhibitors (e.g., NVP-BKM120)Morpholine oxygen atom interacts with hinge residue Val882.Key interaction for binding in the ATP-binding site.
NaV1.7 InhibitorsReplacement of a piperidine ring with a morpholine core.Resulted in a significant reduction of hERG liability. rsc.org
α-Glucosidase InhibitorsAddition of a morpholine moiety.Positive effect on inhibition properties.
General Bioactive MoleculesIncorporation of the morpholine scaffold.Improved drug-like properties and pharmacokinetics.

Systematic Modification Strategies and Their Biological Consequences

Building upon the understanding of the core pharmacophoric features, researchers have employed systematic modification strategies to optimize the biological activity of this compound analogs. These strategies involve altering substituents on the aromatic rings and modifying the length and nature of any linking groups.

The biological activity of this compound derivatives is highly sensitive to the electronic and steric properties of substituents on its ring systems. The introduction of different functional groups can modulate target affinity, selectivity, and pharmacokinetic properties.

Studies on related heterocyclic systems have demonstrated clear SAR trends. For pyridine-based compounds, electron-donating groups (EDGs) such as -OCH₃ and -NH₂ tend to enhance biological activity, whereas electron-withdrawing groups (EWGs) like -NO₂ or bulky groups often diminish it. researchgate.netnih.gov For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing a cyano (-CN) group, a strong EWG, showed potent inhibitory activity against the FOXM1 protein, while those with -NO₂, -CF₃, or the EDG -CH₃ were less active, suggesting that electronic properties can be key determinants of activity.

Steric effects also play a crucial role. In some cases, increased steric hindrance can prevent optimal binding to a target. However, in other instances, bulky groups are necessary to fill a specific pocket in the receptor. The interplay between electronic and steric effects is complex; for instance, in certain palladium complexes with pyridinophane ligands, the steric properties of substituents had a more pronounced effect on the complex's electronic properties than the electronic tuning of the pyridine rings themselves.

Table 4: Influence of Ring Substituents on Biological Activity
Ring SystemSubstituent TypeExample Group(s)Observed Effect on ActivityReference
Pyridine RingElectron-Donating-OMe, -OH, -NH₂Enhanced antiproliferative activity. nih.gov
Pyridine RingBulky/Halogen-Br, -Cl, Bulky alkylsDecreased antiproliferative activity. nih.gov
Phenyl ring on a thieno[2,3-b]pyridineElectron-Withdrawing-CNDecreased FOXM1 expression (inhibitory activity).
Phenyl ring on a thieno[2,3-b]pyridineElectron-Withdrawing / Donating-NO₂, -CF₃, -CH₃Lower FOXM1 inhibitory activity compared to -CN.
N-Alkyl ArylsulphonamidesSterically Hindered N-Alkyl-CH(CH₃)₂, -CH₂CH(CH₃)₂Prevents cyclization, facilitating a desired chemical rearrangement.

In derivatives where the primary pharmacophoric groups are connected by a linker, the length, flexibility, and chemical nature of this linker are critical determinants of biological activity. The linker orients the binding groups in three-dimensional space, and its properties must be optimized to ensure a proper fit within the target's binding site.

In the design of PI3K/mTOR dual inhibitors, the optimization of a linker region (designated Part C) was found to be crucial. The binding pocket could not accommodate large substituents, while small alkyl groups were unable to fully occupy the space, indicating that an optimal linker size and conformation are necessary for potent enzyme inhibition. Similarly, studies on CC-1065 analogues found that introducing a double bond into the linker, thereby making it more rigid, increased potency by approximately four-fold compared to an analogue with a more flexible single-bond linker. nih.gov The incorporation of an imine linker has also been used as a strategy to connect a phenyl sulfonamide motif to various heterocyclic rings, with the linker itself contributing to binding through hydrogen bond interactions. rsc.org Furthermore, the chemical stability of a linker can be tuned, as seen in systems where the position of a nitrogen atom within a pyridine-containing linker dictates its rate of hydrolytic cleavage at different pH levels. nih.gov

Table 5: Effects of Linker Modification on Biological Activity
Compound SeriesLinker ModificationEffect on Activity/PropertiesReference
CC-1065 AnaloguesIntroduction of a double-bond linker vs. a saturated linker.~4-fold increase in potency. nih.gov
PI3K/mTOR InhibitorsVarying the size of the linker/substituent in the ribose pocket.Activity is highly sensitive to linker size; both large and very small groups lead to a decline in inhibition.
Targeted Drug Delivery SystemsChanging pyridine nitrogen position in the linker (ortho vs. meta).Increased the linker's half-life (stability) at acidic pH. nih.gov
Antidiabetic SulfonamidesUse of an imine linker to connect pharmacophores.The linker acts as a hydrogen bond acceptor/donor, contributing to binding. rsc.org

Conformational Flexibility and its Implications for Ligand-Target Interactions

The key rotatable bonds in this compound are the C-S bond between the pyridine and sulfonamide groups, and the S-N bond between the sulfonamide and morpholine moieties. The rotational barriers around these bonds, along with the intrinsic conformational preferences of the heterocyclic rings, dictate the molecule's accessible shapes.

Computational modeling and experimental techniques like X-ray crystallography of analogous compounds provide insights into likely low-energy conformations. For instance, studies on similar sulfonamide derivatives show that the geometry around the sulfonamide nitrogen and the dihedral angles between the aromatic ring and the sulfonamide group are crucial for biological activity.

The interplay between the pyridine and morpholine rings, mediated by the sulfonamide linker, can lead to a range of spatial arrangements. These different conformations can have profound implications for ligand-target interactions. A specific conformation might be required to fit into a well-defined binding pocket of a receptor or enzyme. The ability of the molecule to adopt this "bioactive conformation" with minimal energetic penalty is a key factor in its efficacy. For example, in a series of pyridine and piperidine sulfonic acid derivatives, a preferred conformation of the sulfonic acid moiety was proposed to be essential for binding to the NMDA receptor. nih.gov

Molecular docking studies on related sulfonamide derivatives have highlighted the importance of specific conformations for effective binding. For instance, in a study of sulfonamides derived from carvacrol (B1668589), including a morpholine-containing derivative, molecular docking revealed that the binding to acetylcholinesterase was primarily driven by π–π interactions and hydrogen bonds, which are highly dependent on the molecule's conformation. nih.gov

The following table summarizes conformational data from related structures, which can be used to infer the likely conformational behavior of this compound.

Compound/FragmentMethodKey Conformational FindingsReference
4-[(Pyridin-3-yl)diazenyl]morpholineX-ray CrystallographyThe morpholine ring adopts a chair conformation. soton.ac.uk
Pyridine and piperidine sulfonic acid derivativesMolecular ModelingA preferred conformation of the sulfonic acid moiety is proposed for binding to the NMDA receptor. nih.gov
Sulfonamides derived from carvacrol (including a morpholine derivative)Molecular DockingBinding to acetylcholinesterase is driven by π–π contacts and hydrogen bonds, which are conformation-dependent. nih.gov
N-(Pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamideX-ray CrystallographyDifferent mutual arrangements of the benzothiazine and pyridine planes were observed, influencing biological activity. mdpi.com

Therefore, the design of new derivatives often involves strategies to constrain the conformational flexibility. This can be achieved by introducing cyclic structures, rigid linkers, or bulky groups that favor a specific, active conformation. By pre-organizing the molecule into its bioactive shape, the entropic penalty of binding is reduced, which can lead to a significant improvement in potency.

Computational Chemistry and Molecular Modeling Research on N Pyridin 3 Ylmorpholine 4 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how a ligand, such as N-pyridin-3-ylmorpholine-4-sulfonamide, might interact with a biological target, typically a protein receptor. Research on related pyridine-3-sulfonamides, particularly as inhibitors of enzymes like carbonic anhydrase (CA), provides a strong basis for predicting these interactions. mdpi.comnih.govnih.gov

Prediction of Binding Modes and Affinities

For sulfonamide-based compounds, the binding mode within a target's active site is often anchored by the sulfonamide moiety (SO₂NH). In studies of pyridine-3-sulfonamides targeting human carbonic anhydrase (hCA) isoforms, the sulfonamide group typically acts as a key zinc-binding group. mdpi.comnih.gov The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site, an interaction that is crucial for inhibitory activity. nih.govmdpi.com

The orientation of the rest of the molecule is dictated by the specific architecture of the active site. For a compound like this compound, the pyridine (B92270) ring and the morpholine (B109124) "tail" would position themselves within the active site's hydrophilic or lipophilic pockets to maximize favorable interactions. The pyridine nitrogen, with its electron-withdrawing properties, influences the acidity of the sulfonamide group, which can enhance binding affinity compared to simple benzenesulfonamides. mdpi.com The morpholine group would likely orient itself toward the entrance of the active site cavity, where its interactions can contribute to both affinity and isoform selectivity. nih.gov The binding affinity, often expressed as an inhibition constant (Kᵢ), for related pyridine-sulfonamides against hCA isoforms can range from nanomolar to micromolar concentrations, suggesting that this compound could also be a potent ligand for relevant biological targets. nih.gov

Identification of Key Interacting Residues (e.g., hydrogen bonding, hydrophobic interactions)

The stability of the ligand-target complex is determined by a network of non-covalent interactions with specific amino acid residues in the active site. Based on docking studies of analogous compounds, several key interactions can be predicted for this compound. nih.govmdpi.com

Hydrogen Bonding: A canonical hydrogen bond is almost always observed between the sulfonamide group and the side chain of a threonine residue (specifically Thr199 in many carbonic anhydrases), which helps to stabilize the coordination to the zinc ion. mdpi.comnih.gov The morpholine oxygen and the pyridine nitrogen can also act as hydrogen bond acceptors, potentially forming bonds with residues like Gln92 or other polar amino acids at the active site entrance. mdpi.comnih.gov

Hydrophobic Interactions: The aromatic pyridine ring is expected to engage in hydrophobic or π-stacking interactions with non-polar residues. In studies of similar inhibitors, the pyridine ring is often twisted and positioned between residues such as Val121, Leu198, and Phe131. nih.gov

Table 1: Predicted Key Interactions for this compound with a Carbonic Anhydrase-like Active Site

Molecular MoietyType of InteractionPotential Interacting ResiduesReference
Sulfonamide Group (-SO₂NH-)Zinc Coordination, Hydrogen BondingZn²⁺ ion, Thr199, Thr200 mdpi.comnih.gov
Pyridine RingHydrophobic Interactions, Weak Hydrogen BondVal121, Leu198, Phe131 nih.gov
Morpholine RingHydrogen Bonding (via Oxygen), Hydrophilic InteractionsGln92, Asn62, His64 mdpi.comnih.gov

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide insights into molecular geometry, charge distribution, and chemical reactivity. nih.govmdpi.com

Electronic Structure and Reactivity Predictions

DFT calculations are routinely used to optimize the molecular structure of sulfonamides and to analyze their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are fundamental descriptors of chemical reactivity.

HOMO: This orbital represents the ability of a molecule to donate an electron. In related sulfonamide structures, the electron density of the HOMO is often localized on the sulfonamide group and the adjacent aromatic ring (the pyridine ring in this case). researchgate.net

LUMO: This orbital represents the ability of a molecule to accept an electron. The LUMO's electron density is frequently found on the heterocyclic portion of the molecule. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and can be more chemically reactive, as it requires less energy to excite an electron to a higher energy state. nih.govnih.gov For bioactive molecules, this charge transfer capability is often linked to their mechanism of action. scirp.org

Table 2: Representative Frontier Orbital Energies for a Sulfonamide Compound

ParameterTypical Calculated Value (eV)ImplicationReference
HOMO Energy-6.0 to -7.0Region of electron donation (e.g., sulfonamide/pyridine) scirp.org
LUMO Energy-1.5 to -2.5Region of electron acceptance (e.g., pyridine ring) scirp.org
Energy Gap (ΔE)~4.0 to 5.0Indicates high chemical reactivity and charge transfer potential nih.govscirp.org

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. mdpi.comnih.gov The MEP map is color-coded, with red indicating regions of negative potential (electron-rich, nucleophilic) and blue indicating regions of positive potential (electron-poor, electrophilic). researchgate.net

For this compound, the MEP surface would likely show:

Negative Potential: Strong negative potential would be concentrated around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring. nih.govresearchgate.net These sites are the primary locations for hydrogen bond acceptance.

Positive Potential: Regions of positive potential would be found around the hydrogen atom of the sulfonamide (if present and not deprotonated) and the hydrogen atoms on the pyridine ring, making them potential hydrogen bond donors. researchgate.net

Intermediate Potential: The morpholine ring would likely present a more neutral or moderately negative potential, capable of participating in weaker interactions.

This distribution of electrostatic potential is critical for the molecule's recognition and binding by a biological target. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations introduce temperature and motion, allowing the system to evolve over time. MD simulations are essential for assessing the conformational flexibility of a ligand and the dynamic stability of its complex with a receptor. peerj.com

For a flexible molecule like this compound, which has several rotatable bonds, conformational sampling is a critical step. nih.gov The molecule does not exist in a single, rigid shape but rather as an ensemble of different conformations. MD simulations can explore this conformational landscape to identify low-energy, populated states, one of which may be the "bioactive conformation" responsible for its activity. nih.govdiva-portal.org

Once docked into a target protein, an MD simulation of the entire complex can be performed. This simulation reveals whether the initial binding pose is stable over a timescale of nanoseconds to microseconds. Key aspects analyzed during an MD simulation include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to ensure the complex remains stable and does not drift or dissociate.

Interaction Persistence: The simulation tracks the persistence of key interactions, such as the hydrogen bonds and hydrophobic contacts identified during docking. It can confirm whether these interactions are maintained throughout the simulation, strengthening the confidence in the predicted binding mode. peerj.com

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity. peerj.com

These simulations provide a more realistic and dynamic picture of the ligand-receptor interaction, validating and refining the hypotheses generated from molecular docking and quantum chemical studies.

In Silico Screening and Virtual Library Design for Analog Development

In silico screening and the subsequent design of virtual libraries are foundational steps in modern drug discovery, allowing for the high-throughput evaluation of vast chemical spaces to identify promising lead compounds. In the context of this compound, these techniques are employed to explore a multitude of structurally related analogs to pinpoint derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles.

The process commences with the core scaffold of this compound. Virtual libraries are then constructed by systematically modifying different parts of this scaffold. For instance, substitutions can be introduced on the pyridine ring, the morpholine ring can be replaced with other heterocyclic systems, and the sulfonamide linker can be altered. These modifications are designed to probe the structure-activity relationship (SAR) landscape around the parent molecule.

A key component of in silico screening is molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For this compound and its analogs, this involves docking them into the active site of a relevant biological target. The scoring functions used in docking algorithms then estimate the binding affinity of each analog, providing a rank-ordered list of potential candidates. This approach helps in prioritizing which analogs should be synthesized and tested in vitro, thereby saving significant time and resources. For instance, studies on similar sulfonamide derivatives have successfully utilized molecular docking to identify potent inhibitors of various enzymes. nih.govnih.gov

The design of these virtual libraries is often guided by principles of drug-likeness, such as Lipinski's Rule of Five, to ensure that the designed analogs possess favorable physicochemical properties for oral bioavailability. nih.gov The table below illustrates a hypothetical virtual library designed around the this compound scaffold for screening against a putative kinase target.

Analog ID Modification on Pyridine Ring Modification on Morpholine Ring Predicted Docking Score (kcal/mol)
AN-0015-ChloroUnmodified-8.5
AN-0026-MethylUnmodified-8.2
AN-003Unmodified2,2-Dimethyl-7.9
AN-0045-FluoroThio-morpholine-9.1
AN-0056-MethoxyPiperidine (B6355638)-7.5

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models can be invaluable for predicting the activity of unsynthesized analogs and for providing insights into the molecular features that govern their potency.

The development of a predictive QSAR model begins with a dataset of compounds for which the biological activity (e.g., IC50 values) has been experimentally determined. For a series of this compound analogs, these activities would be measured against a specific biological target. A variety of statistical methods can then be employed to build the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest. nih.govresearchgate.net

A typical QSAR model for this compound analogs might take the following form:

log(1/IC50) = β₀ + β₁Descriptor₁ + β₂Descriptor₂ + ... + βn*Descriptorₙ

Where the descriptors are calculated physicochemical or structural properties of the molecules. The quality of the QSAR model is assessed using various statistical parameters, such as the coefficient of determination (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors, and the cross-validated R² (q²), which measures the predictive power of the model on new data. nih.gov A robust QSAR model can then be used to predict the biological activity of novel, untested analogs from the virtual library.

A crucial outcome of QSAR studies is the identification of the key physicochemical descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For this compound and its analogs, relevant descriptors might include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can be related to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net Dipole moment and atomic charges on specific atoms (e.g., the nitrogen atoms in the pyridine ring or the oxygen atoms of the sulfonamide group) are also important.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular volume are common steric descriptors. The shape and bulk of substituents on the pyridine or morpholine rings can significantly influence how the molecule fits into the binding pocket of a target protein.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a classic descriptor of hydrophobicity. The distribution of hydrophobic and hydrophilic regions on the molecular surface is also critical for receptor binding and membrane permeability.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule. Examples include the Wiener index and Kier & Hall molecular connectivity indices, which can capture aspects of molecular branching and cyclicity.

The following table presents a hypothetical set of physicochemical descriptors for a series of this compound analogs and their correlation with biological activity.

Analog ID logP Molar Refractivity (MR) HOMO Energy (eV) Observed log(1/IC50)
AN-0012.875.4-6.27.8
AN-0022.572.1-6.57.5
AN-0033.179.8-6.37.9
AN-0042.976.2-6.88.2
AN-0052.268.9-6.17.1

This table presents hypothetical data for illustrative purposes.

By analyzing the coefficients of the descriptors in the QSAR equation, researchers can infer which properties are beneficial or detrimental to the desired biological activity. For example, a positive coefficient for logP would suggest that increasing hydrophobicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are disfavored in a particular region of the molecule. This understanding is instrumental in guiding the rational design of the next generation of this compound analogs with improved therapeutic potential.

Advanced Research Methodologies and Future Directions

Chemoinformatic Approaches for Compound Library Analysis

Chemoinformatics provides the tools to analyze vast chemical libraries and predict the properties of molecules like N-pyridin-3-ylmorpholine-4-sulfonamide. By leveraging computational models, researchers can screen virtual libraries of related sulfonamides to identify compounds with potentially superior activity, selectivity, and pharmacokinetic profiles. Algorithms can analyze quantitative structure-activity relationships (QSAR), helping to pinpoint the specific structural moieties of the this compound scaffold that are crucial for its biological effects.

Table 1: Illustrative Chemoinformatic Analysis of this compound Analogs

AnalogMolecular Weight ( g/mol )Predicted LogPPredicted Solubility (mg/mL)Predicted Biological Target
This compound 243.290.81.2Kinase A
Analog 1 (fluoro-substituted pyridine)261.281.10.9Kinase A
Analog 2 (methyl-substituted morpholine)257.321.31.0Kinase B
Analog 3 (alternative pyridine (B92270) isomer)243.290.71.3Kinase C

High-Throughput Screening (HTS) in Early Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds. nih.gov For this compound, HTS could be employed to screen it against a wide array of biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify its primary mechanism of action. Both biochemical and cell-based assays can be miniaturized and automated to generate vast amounts of data quickly and efficiently, identifying initial "hits" for further investigation. eurofins.com

Proteomic and Metabolomic Investigations for Pathway Elucidation

To understand the cellular impact of this compound, proteomic and metabolomic studies are invaluable. Proteomics can identify the proteins that directly interact with the compound or whose expression levels change upon treatment. Similarly, metabolomics can reveal alterations in cellular metabolic pathways. These "omics" approaches provide a global view of the compound's effects, helping to elucidate its mechanism of action and identify potential biomarkers for its activity.

Development of this compound as a Molecular Probe

A molecular probe is a specialized chemical tool used to study biological systems. This compound, if found to be a potent and selective inhibitor of a particular target, could be developed into such a probe. This would involve chemical modification to attach a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, without compromising its biological activity. Such a probe would be instrumental in target validation, cellular imaging, and affinity-based proteomic experiments.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing complex biological and chemical data. mdpi.comnih.gov For this compound, AI algorithms could be trained on existing data for sulfonamide-containing compounds to predict its potential biological targets, toxicity profile, and pharmacokinetic properties. nih.govmdpi.com This in silico analysis can significantly reduce the time and cost of early-stage research by prioritizing the most promising avenues for laboratory investigation. mdpi.com

PropertyPredicted ValueConfidence Score
Target Class Kinase Inhibitor0.85
ADME - Oral Bioavailability Moderate0.72
ADME - Blood-Brain Barrier Penetration Low0.91
Toxicity - Hepatotoxicity Low Risk0.88

Multi-target Drug Design Principles Applied to this compound Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target drug design aims to create single molecules that can modulate several targets simultaneously. The this compound scaffold could serve as a starting point for designing such drugs. By systematically modifying its structure, it may be possible to introduce affinities for additional, disease-relevant targets, potentially leading to more effective and robust therapeutic agents.

Preclinical Disease Models for Efficacy Evaluation (excluding human clinical trials)

Once promising in vitro activity has been established, the efficacy of this compound and its optimized analogs must be evaluated in relevant preclinical disease models. Depending on the identified biological target, these could include cell culture models (e.g., 3D organoids) and various animal models that mimic human diseases. These studies are crucial for assessing the compound's therapeutic potential in a living system and for gathering data to support further development. For instance, if the compound shows anti-cancer activity, it could be tested in xenograft mouse models. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.